1,3-Benzothiazol-2-yl(phenyl)methanone
Overview
Description
1,3-Benzothiazol-2-yl(phenyl)methanone is an aromatic heterocyclic compound that features a benzothiazole ring fused with a phenyl group. This compound is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Mechanism of Action
Target of Action
1,3-Benzothiazol-2-yl(phenyl)methanone is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is DprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their target, dpre1, inhibiting its function . This inhibition disrupts the cell wall biosynthesis, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakened cell wall and ultimately, the death of the bacteria .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, the compound weakens the bacterial cell wall, leading to the death of the bacteria .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been synthesized and evaluated for their inhibitory activity against various enzymes and proteins . The nature of these interactions is often dependent on the specific structure of the benzothiazole derivative .
Cellular Effects
Some benzothiazole derivatives have shown inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV), indicating potential antiviral properties . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzothiazol-2-yl(phenyl)methanone can be synthesized through several methods. One common approach involves the reaction of 2-mercaptoaniline with benzoyl chloride under acidic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{C}_6\text{H}_5\text{COCl} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SCOC}_6\text{H}_5 + \text{HCl} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-2-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
1,3-Benzothiazol-2-yl(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, rubber accelerators, and as a component in nonlinear optics.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: Lacks the phenyl group but shares the benzothiazole core.
2-Phenylbenzothiazole: Similar structure but with different substitution patterns.
Benzoxazole: Contains an oxygen atom instead of sulfur in the heterocyclic ring.
Uniqueness
1,3-Benzothiazol-2-yl(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl(phenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS/c16-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)17-14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIZWCSGIMQTDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312359 | |
Record name | 1,3-benzothiazol-2-yl(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1629-75-0 | |
Record name | NSC252936 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-benzothiazol-2-yl(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BENZOYLBENZOTHIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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